[2-(Tert-butoxy)ethyl](ethyl)amine
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Overview
Description
2-(Tert-butoxy)ethylamine: is an organic compound with the molecular formula C8H19NO. It is a liquid at room temperature and is known for its use in various chemical reactions and applications. The compound is characterized by the presence of a tert-butoxy group attached to an ethylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)ethylamine typically involves the reaction of tert-butyl alcohol with ethylene oxide to form 2-(tert-butoxy)ethanol. This intermediate is then reacted with ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH.
Industrial Production Methods: In an industrial setting, the production of 2-(Tert-butoxy)ethylamine may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-butoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the desired substitution, but typically involve the use of strong acids or bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, while reduction may produce simpler amines or hydrocarbons.
Scientific Research Applications
Chemistry: In chemistry, 2-(Tert-butoxy)ethylamine is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions as a reagent or intermediate.
Biology: The compound has applications in biological research, particularly in the study of amine-related biochemical pathways and processes.
Medicine: In medicine, 2-(Tert-butoxy)ethylamine is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Industrially, the compound is used in the production of specialty chemicals, polymers, and other materials. It is valued for its reactivity and versatility in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)ethylamine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This interaction can modulate biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
2-(Tert-butoxy)ethylamine: Similar structure but with a methyl group instead of an ethyl group.
2-(Tert-butoxy)ethylamine: Similar structure but with a propyl group instead of an ethyl group.
2-(Tert-butoxy)ethylamine: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness: The uniqueness of 2-(Tert-butoxy)ethylamine lies in its specific combination of the tert-butoxy group and ethylamine backbone, which imparts distinct chemical and physical properties. This combination makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-ethyl-2-[(2-methylpropan-2-yl)oxy]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-5-9-6-7-10-8(2,3)4/h9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNDMUCCTVWWPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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